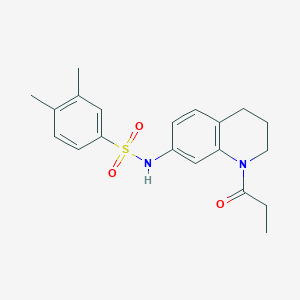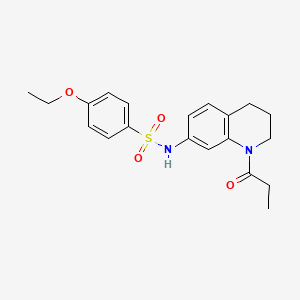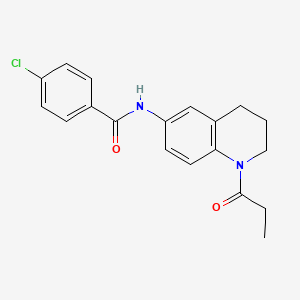
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, commonly referred to as CPTPQA, is a small molecule that has been of interest to the scientific community for its potential applications in various fields. CPTPQA is a derivative of a quinoline, a class of heterocyclic compounds that are known to possess a range of biological activities. CPTPQA has been found to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to have anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
CPTPQA has been studied for its potential applications in various scientific research fields due to its ability to inhibit various enzymes. It has been found to be a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as a tool for investigating the structure and function of enzymes and other proteins.
Wirkmechanismus
CPTPQA is believed to act as an inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. It is thought to bind to the active site of the enzyme and block its activity, thus preventing the production of inflammatory mediators. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and is believed to act by blocking the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
CPTPQA has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. It has also been found to have antioxidant and neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CPTPQA is a small molecule that is relatively easy to synthesize and is commercially available. This makes it an attractive option for use in laboratory experiments. However, it is important to note that CPTPQA has a relatively short shelf life, and must be stored in a cool, dry place to ensure its stability. In addition, CPTPQA is a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), and thus must be used with caution in experiments involving this enzyme.
Zukünftige Richtungen
The potential applications of CPTPQA are still being explored, and there are a number of potential future directions for research. These include further investigation into its potential use as an anti-cancer and anti-inflammatory agent, as well as its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to explore the potential of CPTPQA as a tool for investigating the structure and function of enzymes and other proteins. Finally, further research is needed to explore the potential of CPTPQA for use in drug delivery systems.
Synthesemethoden
CPTPQA can be synthesized from commercially available 4-chlorophenol and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-yl acetate. The synthesis reaction involves the condensation of the two compounds in an aqueous medium in the presence of an acid catalyst, such as hydrochloric acid. The reaction yields CPTPQA as the main product, with some side products. The purity of the product can be determined by thin-layer chromatography (TLC).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-12-16(7-10-18(14)23)22-19(24)13-26-17-8-5-15(21)6-9-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVFNDBYLDELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














